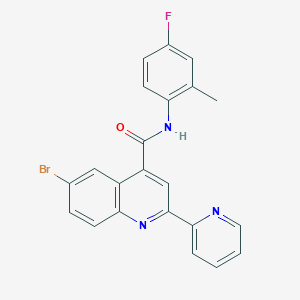
6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has gained attention due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of a specific protein kinase. This kinase is involved in the regulation of cell growth and proliferation, and its inhibition leads to the suppression of these processes. The compound has been shown to be selective for this kinase, making it a potential candidate for the development of cancer therapeutics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease. However, the compound has also been shown to have some toxic effects, such as hepatotoxicity, which limits its use in certain experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potency and selectivity for a specific protein kinase, making it a valuable tool compound for studying the role of this kinase in disease. However, the compound has some limitations, such as its toxicity and limited solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective inhibitors of the protein kinase targeted by the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the compound's toxicity and solubility issues could be addressed through the development of novel formulations or modifications of the compound's structure.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(4-fluoro-2-methylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been used as a tool compound in scientific research. It has been shown to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This makes the compound a potential candidate for the development of cancer therapeutics. The compound has also been used in the study of other diseases, such as Alzheimer's and Parkinson's, due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
6-bromo-N-(4-fluoro-2-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c1-13-10-15(24)6-8-18(13)27-22(28)17-12-21(20-4-2-3-9-25-20)26-19-7-5-14(23)11-16(17)19/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVNZLWIXHPQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B3504307.png)


![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504324.png)
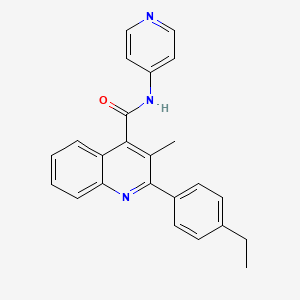
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504339.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504343.png)


![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504361.png)
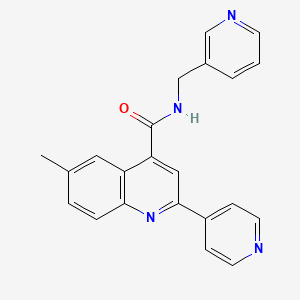
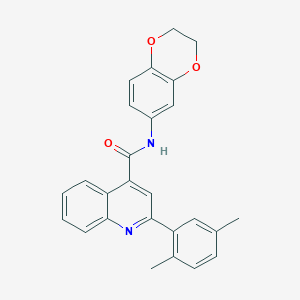
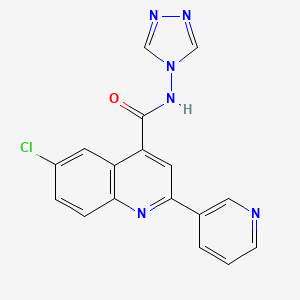
![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)